Histone Deacetylase (HDAC) Inhibition vs. Class Baseline
This compound is registered in ChEMBL (CHEMBL1793986) with a single reported IC50 of 2,500 nM against histone deacetylase (HDAC) enzyme derived from partially purified extracts of Eimeria tenella protozoa [1]. This is a weak inhibitory activity compared to known pan-HDAC inhibitors (e.g., vorinostat IC50 ~10 nM against human HDAC1), indicating that this scaffold is likely a weak binder for HDAC enzymes unless optimized. The activity must be considered class-level inference, as no direct comparator HDAC data for the closest N1-ethyl-2-methylthio imidazole analogs are available.
| Evidence Dimension | Inhibitory activity against histone deacetylase (Eimeria tenella) |
|---|---|
| Target Compound Data | IC50 = 2,500 nM |
| Comparator Or Baseline | Vorinostat (human HDAC1 IC50 ~10 nM) as a pan-HDAC reference |
| Quantified Difference | Target compound is >250-fold less potent than a clinical pan-HDAC inhibitor |
| Conditions | Partially purified HDAC from Eimeria tenella, using [3H]11 as radioligand |
Why This Matters
For antiparasitic programs targeting protozoal HDACs, this compound defines the lower boundary of potency for 2-methylthio-1-ethyl imidazoles, providing a critical negative reference point for SAR expansion.
- [1] BindingDB entry for BDBM50366730 (CHEMBL1793986). IC50: 2.50E+3 nM against Histone deacetylase (Cryptosporidium parvum / Eimeria tenella). Curated by ChEMBL. View Source
